1-Methyl-2-indolinone

Catalog No.
S1487079
CAS No.
61-70-1
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-indolinone

CAS Number

61-70-1

Product Name

1-Methyl-2-indolinone

IUPAC Name

1-methyl-3H-indol-2-one

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3

InChI Key

RSQUAQMIGSMNNE-UHFFFAOYSA-N

SMILES

CN1C(=O)CC2=CC=CC=C21

Synonyms

1-Methyl-1,3-dihydroindol-2-one; 1-Methyl-1H-indolin-2-one; 1-Methyl-2-indolinone; 1-Methyl-2-oxindole; 1-Methylindol-2(3H)-one; 1-Methyloxindole; Ba 2777; N-Methyl-2-indolinone; N-Methylindol-2(3H)-one; N-Methyloxindole NSC 97219

Canonical SMILES

CN1C(=O)CC2=CC=CC=C21

The exact mass of the compound 1-Methyl-2-indolinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97219. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-2-indolinone (CAS 61-70-1) is a core heterocyclic building block widely utilized in the synthesis of pharmaceutical intermediates, kinase inhibitors, and spirooxindole libraries. From a procurement and process chemistry perspective, the critical feature of this compound is the permanent blockage of the nitrogen atom by a methyl group. This structural modification fundamentally alters its physical and chemical properties compared to the unmethylated baseline, eliminating intermolecular N-H hydrogen bonding and restricting electrophilic attack exclusively to the C3 position or the aromatic ring. These attributes make it a preferred starting material for complex multi-step syntheses where strict regiocontrol, high aprotic solvent solubility, and the avoidance of protection-deprotection steps are paramount for cost-effective scale-up .

Substituting 1-Methyl-2-indolinone with standard 2-indolinone (oxindole) introduces severe process inefficiencies during downstream functionalization. Because the N-H proton in standard oxindole is acidic, base-mediated reactions intended for the C3 position frequently result in competitive N-alkylation or N-acylation, yielding complex mixtures that require resource-intensive chromatographic separation. Furthermore, the strong intermolecular hydrogen bonding in unmethylated oxindole significantly raises its melting point and reduces its solubility in standard organic solvents, complicating high-concentration batch processing and continuous flow applications. Procuring the N-methylated compound directly bypasses the need for transient protection-deprotection sequences, directly improving overall synthetic yield and reducing reagent overhead [1].

Regioselectivity in Base-Mediated Alkylation

During the synthesis of C3-substituted derivatives, the presence of the N-methyl group strictly dictates the regiochemical outcome. When subjected to base-mediated alkylation, 1-Methyl-2-indolinone exclusively yields C3-alkylated products because the nitrogen position is permanently blocked. In contrast, the unmethylated comparator, 2-indolinone, undergoes competitive deprotonation at the nitrogen atom, typically resulting in a difficult-to-separate mixture of N-alkylated, C3-alkylated, and dialkylated byproducts. This strict C3-selectivity eliminates the need for orthogonal protecting group strategies, directly lowering the cost of goods in multi-step syntheses [1].

Evidence DimensionAlkylation Regioselectivity
Target Compound Data100% C3-selectivity (no N-alkylation possible)
Comparator Or Baseline2-Indolinone (yields mixed N- and C3-alkylated products under standard basic conditions)
Quantified DifferenceComplete elimination of N-alkylation byproducts
ConditionsBase-mediated electrophilic substitution (e.g., NaH/alkyl halide)

Eliminating N-alkylation side reactions removes the need for costly protection/deprotection steps, significantly improving the atom economy and yield of pharmaceutical intermediates.

Thermal Properties and Solvent Processability

The N-methylation of the oxindole core fundamentally disrupts the intermolecular hydrogen bonding network present in the parent compound. As a result, 1-Methyl-2-indolinone exhibits a significantly lower melting point of 85-88 °C, compared to 123-127 °C for 2-indolinone. This reduction in lattice energy translates directly to enhanced solubility in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. This thermal and solubility profile facilitates easier handling and enables higher molarity reactions in industrial settings, reducing solvent waste .

Evidence DimensionMelting Point
Target Compound Data85-88 °C
Comparator Or Baseline2-Indolinone (123-127 °C)
Quantified Difference~38 °C reduction in melting point
ConditionsStandard atmospheric pressure

Lower melting points and enhanced solubility in aprotic solvents allow for higher-concentration processing, which is critical for scaling up batch or continuous flow syntheses.

Efficiency in Knoevenagel Condensations

1-Methyl-2-indolinone serves as a highly efficient carbon nucleophile in Knoevenagel condensations with aldehydes to form 3-alkylidene oxindoles. Because the N-methyl group locks the molecule in the lactam form, it prevents lactam-lactim tautomerization that can complicate the reactivity of unmethylated oxindoles. This structural rigidification ensures consistent reaction kinetics and higher yields of the desired C3-condensed products, which are critical precursors for spiro-fused heterocycles and kinase inhibitors [1].

Evidence DimensionTautomeric Stability
Target Compound DataLocked in lactam form (no lactim tautomerization)
Comparator Or Baseline2-Indolinone (capable of lactam-lactim tautomerization)
Quantified DifferenceComplete suppression of lactim-related side reactivity
ConditionsBase-catalyzed condensation with aldehydes

Predictable reaction kinetics and higher yields in condensation reactions streamline the procurement of building blocks for complex multi-component drug discovery libraries.

Synthesis of Spirooxindole Compound Libraries

Due to its strict C3-selectivity and locked lactam structure, 1-Methyl-2-indolinone is the ideal starting material for multi-component reactions, such as 1,3-dipolar cycloadditions, used to construct spirooxindole libraries. Procuring this specific compound ensures that library generation is not bottlenecked by N-alkylation side reactions, allowing for high-throughput synthesis of structurally diverse medicinal chemistry assets [1].

Precursor for Kinase Inhibitor Development

The compound is highly valued in the development of targeted therapeutics, particularly tyrosine kinase inhibitors analogous to sunitinib. Its enhanced solubility and efficient participation in Knoevenagel condensations allow process chemists to reliably scale up the synthesis of 3-alkylidene-1-methyl-2-indolinone intermediates without the overhead of transient nitrogen protection [2].

High-Concentration Continuous Flow Synthesis

The disrupted hydrogen bonding network and resulting lower melting point (85-88 °C) make 1-Methyl-2-indolinone highly soluble in aprotic solvents. This physical profile makes it a superior choice over unmethylated oxindole for continuous flow manufacturing, where high substrate concentrations must be maintained to prevent reactor clogging and maximize throughput [3].

XLogP3

1

Hydrogen Bond Acceptor Count

1

Exact Mass

147.068413911 g/mol

Monoisotopic Mass

147.068413911 g/mol

Heavy Atom Count

11

UNII

BKN6HNS2AW

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

61-70-1

Wikipedia

2-Indolinone, 1-methyl-

Dates

Last modified: 08-15-2023

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